Telapristone acetate, also known by its developmental code CDB-4124, is derived from modifications of steroidal structures. It belongs to the class of compounds known as progestins and is specifically categorized as a progesterone antagonist. The compound's structure allows it to bind effectively to progesterone receptors, blocking their activity and influencing cellular processes related to growth and apoptosis in hormone-sensitive tissues.
The synthesis of telapristone acetate involves several steps, typically starting from steroid precursors. One notable method utilizes 2-iodoxybenzoic acid in anhydrous dimethyl sulfoxide as a reagent under controlled temperatures, leading to the conversion of alcohol precursors into ketones. Following this, various acylation steps are performed using trifluoroacetic anhydride and glacial acetic acid, which are critical for achieving the final acetate form of the compound.
Key steps include:
Telapristone acetate has a complex molecular structure characterized by a steroid backbone with specific functional groups that allow it to interact with progesterone receptors. The molecular formula is , with a molecular weight of approximately 328.42 g/mol.
The structural representation includes:
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to confirm the structure, providing insights into the arrangement of hydrogen atoms and confirming the presence of key functional groups .
Telapristone acetate participates in various chemical reactions that are pivotal for its pharmacological activity:
These reactions are essential for understanding how telapristone acetate exerts its biological effects and how it can be utilized therapeutically.
The mechanism of action of telapristone acetate centers around its ability to block progesterone receptors in target tissues. Upon administration, telapristone acetate binds competitively to these receptors, preventing natural progesterone from exerting its effects.
Key points include:
Research indicates that telapristone acetate can significantly alter gene expression profiles associated with cell cycle regulation and apoptosis, further supporting its role as a therapeutic agent .
Telapristone acetate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications, influencing how the compound is delivered and absorbed in biological systems .
Telapristone acetate has been investigated primarily for its applications in oncology, particularly in breast cancer treatment where progesterone plays a significant role. Its ability to inhibit progesterone receptor activity makes it a candidate for:
Ongoing research continues to explore its efficacy across various hormonal disorders, highlighting its significance in therapeutic settings .
Telapristone acetate (CDB-4124) is a synthetic steroidal compound belonging to the 19-norprogesterone derivative class, characterized by a C11β-[4-(dimethylamino)phenyl] substitution and a 17α-(2-methoxyacetyl) group that confer potent progesterone receptor (PR) antagonism [3] [8]. Its molecular formula (C₃₁H₃₉NO₅) and three-dimensional conformation enable high-affinity binding to the PR ligand-binding domain (LBD), with a binding affinity exceeding that of natural progesterone in competitive assays [1] [3]. The steroidal scaffold differentiates it from non-steroidal SPRMs (e.g., tanaproget) by facilitating deeper penetration into the hydrophobic core of the PR LBD, thereby enhancing receptor dimerization stability and DNA binding capacity [1] [7].
Table 1: Structural and Binding Characteristics of SPRMs
SPRM | Core Structure | Relative PR Binding Affinity (%) | Key Functional Groups |
---|---|---|---|
Telapristone Acetate | Steroidal | 250 | C11β-(4-dimethylaminophenyl), 17α-methoxyacetyl |
Mifepristone | Steroidal | 220 | C11β-(4-dimethylaminophenyl), 17α-propynyl |
Ulipristal Acetate | Steroidal | 190 | C11β-(4-dimethylaminophenyl), 17α-acetoxy |
Asoprisnil | Steroidal | 180 | C11β-benzaldehyde, 17α-cyanomethyl |
Vilaprisan | Non-Steroidal | 95 | Tetracyclic indole derivative |
Steroidal SPRMs like telapristone exhibit 2.6-fold higher PR affinity compared to non-steroidal analogues due to complementary van der Waals interactions within the LBD pocket [1] [7]. Telapristone’s C11β aromatic moiety induces a conformational shift in helix 12 (H12) of the PR, displacing it from the agonist position. This repositioning obstructs coactivator binding by disrupting the hydrophobic cleft formed by H3, H4, and H12—a mechanism validated through crystallographic studies [1]. In contrast, non-steroidal SPRMs primarily rely on hydrogen-bonding networks with residue Gln725 in H3, resulting in partial H12 destabilization and reduced antagonistic efficacy [7].
Telapristone functions as an allosteric disruptor of PR-coactivator complexes. Chromatin immunoprecipitation sequencing (ChIP-seq) in T47D breast cancer cells demonstrated that telapristone reduces PR recruitment to chromatin by 60–70% compared to the progestin R5020 [2]. Rapid immunoprecipitation mass spectrometry revealed that telapristone enriches corepressors (e.g., TRPS1, LASP1) while displacing the coactivators SRC-1 and SRC-3 from the PR complex [2] [6]. Specifically, TRPS1 recruitment to PR in the presence of telapristone competitively inhibits SRC-1 binding, attenuating transcription of progestin-responsive genes like FKBP5 and SGK1 [2]. This coregulator "switching" underlies its functional antagonism.
The mixed agonist/antagonist profile of telapristone is tissue-context-dependent, governed by local expression ratios of PR isoforms (PR-A vs. PR-B), coregulator availability, and chromatin accessibility [1] [5]. In uterine fibroids, telapristone exhibits predominant antagonistic efficacy, reducing fibroid volume by suppressing TGF-β3 and extracellular matrix synthesis [1] [3]. Conversely, in endometrial vasculature, it displays partial agonism by maintaining vascular integrity and inhibiting estrogen-induced proliferation—effects mediated through PR-B-selective pathways [5].
Table 2: Coregulator Dynamics in Telapristone-Treated Tissues
Coregulator | Tissue/Cell Type | Recruitment Change vs. Progestin | Functional Outcome |
---|---|---|---|
TRPS1 | T47D Breast Cancer | ↑ 4.2-fold | Cell cycle arrest (G2/M phase blockade) |
LASP1 | T47D Breast Cancer | ↑ 3.0-fold | Cytoskeletal remodeling |
SRC-1 | Endometrial Stroma | ↓ 80% | Attenuated decidualization |
SRC-3 | Myometrial Smooth Muscle | ↓ 75% | Reduced proliferation & collagen synthesis |
AP1G1 | Breast Cancer | ↑ 2.8-fold | Altered vesicular trafficking |
In the endometrium, telapristone induces PR modulator-associated endometrial changes (PAECs) characterized by glandular cystic dilation and vessel thickening—effects reflecting mixed agonist activity [1] [5]. This arises from isoform-specific PR modulation: Telapristone stabilizes a unique PR-B conformation in endometrial glands that permits recruitment of the coactivator TIF2, activating a subset of progesterone-responsive genes involved in stromal quiescence [5]. In contrast, myometrial smooth muscle cells express predominantly PR-A, where telapristone-bound PR recruits N-CoR/SMRT complexes, repressing genes like CONNEXIN 43 and reducing myocyte contractility [1] [3]. Xenotransplant studies in immune-deficient mice confirmed telapristone’s selective suppression of myometrial proliferation while maintaining endometrial epithelial integrity [5].
Tissue selectivity is amplified by coregulator expression gradients. Breast cancer cells (T47D) express high levels of TRPS1, which telapristone enriches at PR-bound chromatin sites to repress G2/M-phase genes (CCNB1, CDC25C) and inhibit proliferation [2] [6]. siRNA-mediated TRPS1 knockdown abolished telapristone’s antiproliferative effects, confirming its necessity [2]. Conversely, endometrial tissues upregulate LASP1 during telapristone exposure, which stabilizes PR interactions with β-catenin to modulate Wnt signaling—a pathway critical for its partial agonism in this compartment [5]. Additionally, telapristone’s efficacy in uterine fibroids correlates with corepressor-dominant microenvironments in myometrium, where SMRT-dependent repression of EGF and IGF-1 genes occurs [1] [3].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: